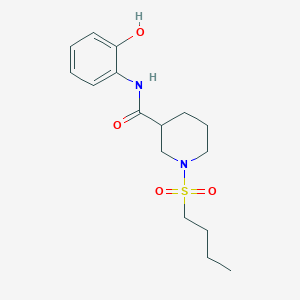

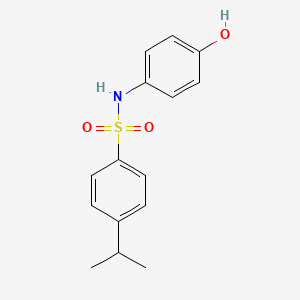

1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamide derivatives of piperidine and their analogs have garnered attention in the scientific community due to their wide range of biological activities and potential therapeutic applications. These compounds are synthesized and analyzed to explore their chemical and physical properties, which contribute to their functionality and efficacy in various biological systems.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multi-step organic reactions starting from basic piperidine or related nitrogen-containing heterocycles. These processes may include nucleophilic substitution reactions, acylation, and sulfonation, among others. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives involves reacting ethyl piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides (Khalid, H., Rehman, A., & Abbasi, M., 2014).

Applications De Recherche Scientifique

Pharmacological Properties and Potential Therapeutic Uses

1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide, while not directly mentioned in available literature, can be related to research on similar compounds with sulfonyl and piperidine groups. These compounds demonstrate varied biological activities, including anticoagulant, antimicrobial, and potential cancer therapy applications. For example, a study on MD 805, an anticoagulant with a piperidine structure, showcased its utility in reducing platelet activation during hemodialysis, suggesting potential applications in cardiovascular diseases and conditions requiring anticoagulation management (Matsuo et al., 1986).

Anticancer Potential

Compounds similar to 1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide show promise in cancer research. For instance, Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, undergoes extensive hepatic metabolism, indicating the role of liver enzymes in processing sulfonyl-containing drugs. This insight into drug metabolism can inform the development of new cancer therapies, especially for hematologic malignancies (Liu et al., 2017).

Neurological Research Applications

The study of sigma receptors in the brain, which are involved in several neurological processes, also sees the application of sulfonyl piperidine compounds. A compound labeled with iodobenzamide and a piperidine structure, used in sigma receptor scintigraphy, shows potential for visualizing brain tumors and could contribute to the diagnosis and treatment of neurological disorders (Caveliers et al., 2002).

Role in Serotonin Receptor Research

Serotonin receptors, critical to understanding psychiatric and neurological disorders, are another area where related compounds are applied. A study using a 5-HT1A receptor antagonist to assess brain occupancy in humans highlights the utility of sulfonyl piperidine derivatives in exploring the pharmacology of psychiatric disorders (Rabiner et al., 2002).

Propriétés

IUPAC Name |

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-2-3-11-24(22,23)20-10-4-5-15(13-20)17(21)19-16-8-6-14(12-18)7-9-16/h6-9,15H,2-5,10-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNKGXIZPQLPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)